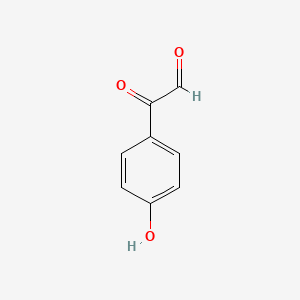

(p-Hydroxyphenyl)glyoxal

概述

描述

HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.

作用机制

Target of Action

4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .

Mode of Action

4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .

Pharmacokinetics

It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .

Result of Action

The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .

Action Environment

The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .

生化分析

Biochemical Properties

It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .

Cellular Effects

Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways

Molecular Mechanism

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .

Metabolic Pathways

It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .

生物活性

(p-Hydroxyphenyl)glyoxal, also known as 4-Hydroxyphenyl glyoxal (HPG), is a compound with significant biological implications, particularly in the context of protein modification and enzyme activity. This article reviews the biological activity of HPG, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.

- Chemical Formula : C₈H₆O₃

- Molecular Weight : 150.13 g/mol

- CAS Number : 24645-80-5

- Physical State : Off-white crystalline powder

- Solubility : More water-soluble than other arginine modifiers and resistant to oxidation.

HPG is known to specifically react with arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This reaction leads to the formation of spectrophotometrically measurable products, allowing for quantitative analysis of amino acid modifications. The reaction follows Beer's Law within a concentration range of 5 to 50 µM, monitored at a wavelength of 340 nm .

Enzyme Inactivation

Research indicates that HPG can inactivate various enzymes by modifying critical amino acid residues. For instance, studies on tryptophan synthase from Escherichia coli demonstrated that HPG modifies sulfhydryl groups that are essential for enzyme activity. This modification can lead to significant changes in enzyme kinetics and functionality .

Protein Interaction Studies

HPG serves as a valuable reagent in studying protein interactions and enzyme activity. By selectively modifying arginine residues, researchers can investigate the roles these residues play in protein structure and function. This application is particularly useful in understanding enzyme mechanisms and developing inhibitors .

Case Study 1: Tryptophan Synthase Modification

In a study focusing on the alpha subunit of tryptophan synthase, it was found that HPG modifies two to three sulfhydryl groups without affecting arginyl residues modified by other reagents like phenylglyoxal. This specificity allows researchers to deduce the importance of these residues in enzyme activity and protection by substrates .

Case Study 2: Quantitative Analysis of Arginine Modifications

A study utilized HPG for the quantitative detection of arginine modifications in various proteins. The results indicated that HPG's higher water solubility and resistance to oxidation made it superior to traditional reagents like p-nitrophenylglyoxal, enhancing the reliability of measurements in complex biological samples .

Data Table: Comparison of Arginine Modifiers

| Modifier | Solubility | Oxidation Resistance | Specificity |

|---|---|---|---|

| p-Hydroxyphenylglyoxal (HPG) | High | High | Arginine-specific |

| Phenylglyoxal | Moderate | Moderate | Arginine & Sulfhydryl |

| p-Nitrophenylglyoxal | Low | Low | Arginine-specific |

科学研究应用

Protein Modification

Specificity for Arginine Residues

(p-Hydroxyphenyl)glyoxal is known for its ability to specifically modify arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This specificity allows for quantitative analysis of protein interactions and modifications. The reaction can be monitored spectrophotometrically, adhering to Beer's Law within a concentration range of 5 to 50 µM, with detection at 340 nm .

Case Study: Tryptophan Synthase Inactivation

A notable study demonstrated that this compound can inactivate the alpha subunit of tryptophan synthase from Escherichia coli. The research indicated that this compound reacts with sulfhydryl groups and arginyl residues, complicating the understanding of arginine's role in enzyme activity. The findings suggest that two sulfhydryl groups and one essential arginine are crucial for maintaining enzyme function .

Disease Diagnostics

Role in Autoimmune Diseases

Research has indicated that this compound can be utilized in the development of probes for monitoring citrullination processes associated with autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These probes can help identify citrullinated proteins, which are biomarkers for these conditions. The ability to label proteins selectively allows for improved diagnostic techniques .

Biomarker Discovery

The specificity of this compound for arginine residues makes it a valuable tool in biomarker discovery. By identifying proteins modified by this compound, researchers can gain insights into disease mechanisms and potential therapeutic targets. For instance, studies have shown that modifications by this compound can be correlated with disease states characterized by abnormal protein arginine deiminase activity .

Therapeutic Applications

Potential Drug Development

The unique reactivity of this compound has led to its exploration as a scaffold for drug development. Its ability to selectively modify proteins could pave the way for new therapeutic agents targeting specific pathways involved in disease progression. For example, compounds derived from this compound may have applications in treating cancers or neurodegenerative diseases by modulating protein interactions .

属性

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMONFVFAYLRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073444 | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-80-5 | |

| Record name | 4-Hydroxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Hydroxyphenyl)glyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-HYDROXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。